(1Z)-N'-hydroxy-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethanimidamide
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Overview
Description
(1Z)-N’-hydroxy-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethanimidamide is a complex organic compound with a unique structure that includes a pyridazinone ring and a hydroxyethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethanimidamide typically involves multiple steps, starting from commercially available precursors One common route involves the condensation of 4-methylbenzaldehyde with hydrazine to form 4-methylphenylhydrazine This intermediate is then reacted with ethyl acetoacetate to form the pyridazinone ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-hydroxy-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the imidamide group would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound may find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (1Z)-N’-hydroxy-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethanimidamide exerts its effects is likely related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-N’-hydroxy-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethanimidamide
- (1Z)-N’-hydroxy-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]ethanimidamide
Uniqueness
What sets (1Z)-N’-hydroxy-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethanimidamide apart from similar compounds is the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer specific properties that make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N'-hydroxy-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-2-4-10(5-3-9)11-6-7-13(18)17(15-11)8-12(14)16-19/h2-7,19H,8H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDPDZMQMGWZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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